B1578690 Amylin (8-37), human

Amylin (8-37), human

Cat. No.: B1578690
M. Wt: 3183.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylin (8-37), human (hIAPP (8-37)) is a 30-amino acid peptide fragment derived from the full-length human amylin (hIAPP (1-37)), a hormone co-secreted with insulin by pancreatic β-cells. This truncated form retains a dual-folded β-sheet structure and acts primarily as an antagonist at amylin receptors (AMY), which are heterodimers of calcitonin receptors (CTR) and receptor activity-modifying proteins (RAMPs) . Unlike full-length amylin, which aggregates into cytotoxic oligomers and fibrils in type 2 diabetes (T2D), Amylin (8-37) exhibits reduced aggregation propensity but retains bioactivity. Key properties include:

  • Vasodilation: Direct vasodilatory effects in rat mesenteric resistance arteries .
  • Cytotoxicity: Induces apoptosis in RINm5F pancreatic β-cells at 25 µM, inversely correlated with mature fibril content .
  • Bone Effects: Inhibits osteoblast proliferation without inducing bone resorption .

Properties

Molecular Weight

3183.5

sequence

ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Species Variants

Rat Amylin (8-37)
  • Acts as a weak amylin receptor antagonist.
  • Selectively inhibits insulin-mediated glucose uptake and glycogen deposition in muscle tissue, contrasting with human Amylin (8-37)’s vasodilatory effects .
  • Aggregation: Rat amylin is less aggregation-prone than human amylin due to amino acid differences at positions 25, 28, and 29 .
Acetyl-Amylin (8-37)
  • Acetylated N-terminal variant with similar receptor antagonism.
  • Used in studies exploring conformational stability and cytotoxicity .

PEGylated Human Amylin

  • Modification : Conjugation with methylpolyethylene glycol (mPEG) enhances solubility and reduces aggregation.
  • Stability: No fibril formation observed over 7 days (vs. non-conjugated amylin, which aggregates within 5–10 hours) .
  • Bioactivity : Retains receptor binding (e.g., CTR1/RAMP3) and stimulates cAMP production in MCF-7 cells (EC₅₀ = 35.2 ± 7.5 nM) but with delayed kinetics due to steric hindrance .
  • Therapeutic Potential: 8-fold increased half-life in vivo compared to native amylin, making it suitable for restoring fasting amylin levels in diabetes .

Amylin Conformational Variants

Full-length amylin exists in three conformations with distinct effects:

Conformation Aggregation State Bioactivity Cytotoxicity
Monomer Non-aggregated Enhances glucose uptake, stimulates AMPK/TGF-β pathways Low
Oligomer Soluble aggregates Binds plasma membranes, induces β-cell apoptosis High
Fibril Insoluble aggregates Pathological hallmark of T2D; low direct toxicity Low

Comparison with Amylin (8-37) :

  • Its cytotoxicity in β-cells is independent of fibril content, suggesting distinct mechanisms from full-length amylin oligomers .

Related Peptides and Receptor Antagonists

CGRP (8-37)
  • Calcitonin gene-related peptide fragment and AMY receptor antagonist.
AC187 (Amylin Receptor Antagonist)
  • A salmon calcitonin analog (acetyl-[Asn30, Tyr32] sCT(8-37)).
  • Blocks both amylin and β-amyloid (Aβ) toxicity in cholinergic neurons, suggesting cross-reactivity between amylin and Aβ pathways .
  • Contrasts with Amylin (8-37), which specifically targets amylin receptors without affecting Aβ .
Salmon Calcitonin (8-32)
  • Fails to inhibit glucagon or somatostatin release, unlike Amylin (8-37), which modulates insulin secretion .

Aggregation and Cytotoxicity Comparison

Compound Aggregation Propensity Cytotoxicity (Concentration) Key Mechanism
Amylin (8-37) Low (polymorphic fibrils) RINm5F β-cells (25 µM) Receptor-mediated apoptosis
Full-Length Amylin High (oligomers/fibrils) β-cells (nM-µM) Membrane disruption, prion-like seeding
PEGylated Amylin None Not reported Sustained receptor activation

Therapeutic Potential

  • PEGylated Amylin : Promising for diabetes treatment due to prolonged half-life and reduced aggregation .
  • AC187: Potential neuroprotective agent in Alzheimer’s disease via amylin receptor blockade .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.